4-nonylbenzoyl Chloride

Übersicht

Beschreibung

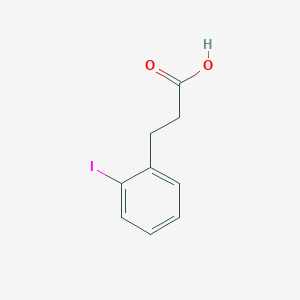

4-Nonylbenzoyl Chloride is a heterocyclic organic compound with the molecular formula C16H23ClO and a molecular weight of 266.81 . It is also known by other synonyms such as 4-n-Nonylbenzoyl chloride, ST51039934, and AC1MBN8M .

Molecular Structure Analysis

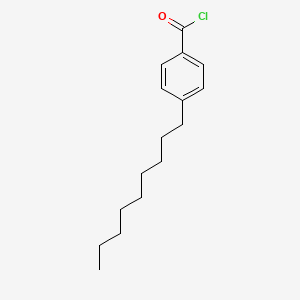

The molecular structure of 4-nonylbenzoyl Chloride consists of a benzene ring attached to a nonyl chain and a carbonyl chloride group . The canonical SMILES representation is CCCCCCCCC1=CC=C (C=C1)C (=O)Cl .

Physical And Chemical Properties Analysis

4-Nonylbenzoyl Chloride has a molecular weight of 266.81 and a density of 1.009g/cm³ . It has a boiling point of 353ºC at 760 mmHg . The compound is also characterized by an exact mass of 266.14400 .

Wissenschaftliche Forschungsanwendungen

1. Enhancement of LC–MS Detection for Estrogens

4-Nonylbenzoyl chloride is instrumental in enhancing the detection of estrogens in biological fluids using liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry (LC–MS). This technique, when combined with derivatization, significantly increases detection responses, making it crucial for accurate quantification of estrogens in biological samples such as serum and urine (Higashi et al., 2006).

2. Synthesis of Bioactive Molecules

Research on 4-nonylbenzoyl chloride includes its use in the synthesis of bioactive molecules. It is involved in the preparation of thiomorpholine derivatives through nucleophilic substitution reactions. These derivatives, particularly in the context of antimicrobial activity, are of great interest due to their potential in developing new therapeutics with reduced toxicity (Kardile & Kalyane, 2010).

3. Catalysis in Organic Synthesis

4-Nonylbenzoyl chloride plays a role in catalysis, specifically in the Suzuki–Miyaura cross-coupling reactions. These reactions are essential in organic synthesis, particularly in the synthesis of biaryls through palladium-mediated processes. The use of 4-nonylbenzoyl chloride in these reactions demonstrates its significance in advancing organic synthesis methodologies (Grasa et al., 2002).

4. Application in Polymer Chemistry

In polymer chemistry, 4-nonylbenzoyl chloride is used in the synthesis of poly(4-hydroxybenzoate). This process explores various monomers and reaction conditions to produce polymers with different molecular weights and properties. The role of 4-nonylbenzoyl chloride in this context is crucial for understanding and optimizing polymerization mechanisms and the resulting polymer properties (Kricheldorf & Schwarz, 1983).

Safety And Hazards

4-Nonylbenzoyl Chloride is a hazardous substance. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-nonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClO/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIZCELCHIWJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372990 | |

| Record name | 4-nonylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nonylbenzoyl Chloride | |

CAS RN |

54963-70-1 | |

| Record name | 4-nonylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.